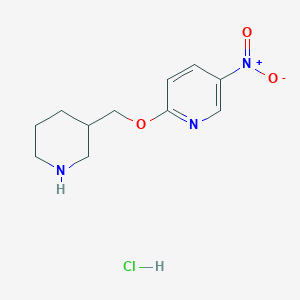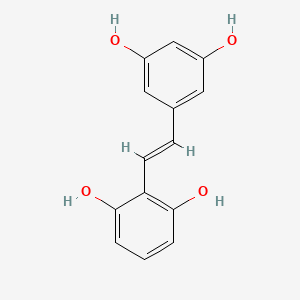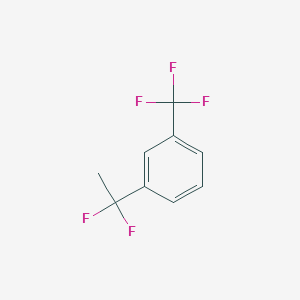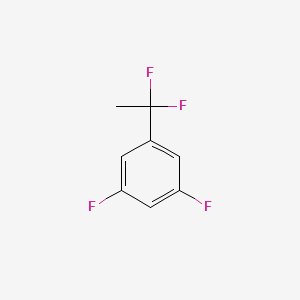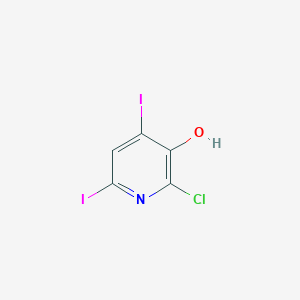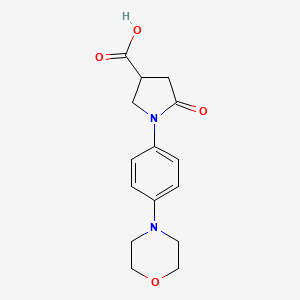amine CAS No. 1184195-76-3](/img/structure/B1454388.png)
[(4-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine
説明
The compound (4-Chlorophenyl)(pyridin-2-yl)methylamine belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular weight of this compound is 219.66 g/mol .
Synthesis Analysis
The synthesis of pyridine compounds, such as(4-Chlorophenyl)(pyridin-2-yl)methylamine, has been a subject of interest in many research studies . Pyrazoles, which are five-membered heterocycles, are particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . Molecular Structure Analysis
The molecular structure of(4-Chlorophenyl)(pyridin-2-yl)methylamine is characterized by the presence of a pyridine nucleus, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The presence of the pyridine nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Chemical Reactions Analysis
Pyrazole and its derivatives, including(4-Chlorophenyl)(pyridin-2-yl)methylamine, are known to possess almost all types of pharmacological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
科学的研究の応用
Chemoselective Alkene Hydrocarboxylation Initiators
A study by Dyer, Fawcett, and Hanton (2005) discusses the use of a ligand closely related to “(4-Chlorophenyl)(pyridin-2-yl)methylamine” in chemoselective alkene hydrocarboxylation. This process is significant in the synthesis of organic compounds, particularly for industrial applications (Dyer, Fawcett, & Hanton, 2005).
Crystal Structure Analysis
Adeleke and Omondi (2022) analyzed the crystal structure of a secondary amine similar to “(4-Chlorophenyl)(pyridin-2-yl)methylamine.” Understanding crystal structures is crucial in the development of new materials and in the pharmaceutical industry (Adeleke & Omondi, 2022).
Synthesis of Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) synthesized compounds incorporating elements similar to “(4-Chlorophenyl)(pyridin-2-yl)methylamine” with potential anticancer and antimicrobial applications. This research highlights the compound's relevance in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Fluorescent Zn(II) Sensors
Nolan et al. (2006) developed fluorescent sensors using a derivative of “(4-Chlorophenyl)(pyridin-2-yl)methylamine,” demonstrating its application in biological imaging and metal ion detection (Nolan et al., 2006).
Aryl-Cl Activation and Hydrosilane Polymerization Catalysts
Deeken et al. (2006) utilized a derivative of “(4-Chlorophenyl)(pyridin-2-yl)methylamine” in catalyzing aryl-chloride activation and hydrosilane polymerization, showing its potential in material synthesis and industrial catalysis (Deeken et al., 2006).
Monoamine Oxidase-B Inactivators
Ding and Silverman (1993) investigated compounds related to “(4-Chlorophenyl)(pyridin-2-yl)methylamine” as reversible and irreversible inactivators of monoamine oxidase B (MAO-B), which is significant for neurological and psychiatric research (Ding & Silverman, 1993).
These studies illustrate the diverse applications of “(4-Chlorophenyl)(pyridin-2-yl)methylamine” in fields like material science, pharmaceuticals, and catalysis. The compound's structural versatility enables its use in various scientific research contexts.
生化学分析
Biochemical Properties
(4-Chlorophenyl)(pyridin-2-yl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine-protein kinases, which are essential for cell signaling and regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of (4-Chlorophenyl)(pyridin-2-yl)methylamine on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the vascular endothelial growth factor receptor, which plays a crucial role in angiogenesis and cell proliferation . Additionally, (4-Chlorophenyl)(pyridin-2-yl)methylamine can alter the expression of specific genes, thereby impacting various cellular activities.
Molecular Mechanism
The molecular mechanism of (4-Chlorophenyl)(pyridin-2-yl)methylamine involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their structure and function. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, (4-Chlorophenyl)(pyridin-2-yl)methylamine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chlorophenyl)(pyridin-2-yl)methylamine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to (4-Chlorophenyl)(pyridin-2-yl)methylamine can result in alterations in cellular function, including changes in cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of (4-Chlorophenyl)(pyridin-2-yl)methylamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cell signaling and gene expression. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . Understanding the dosage-dependent effects of (4-Chlorophenyl)(pyridin-2-yl)methylamine is essential for its safe and effective use in research.
Metabolic Pathways
(4-Chlorophenyl)(pyridin-2-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of (4-Chlorophenyl)(pyridin-2-yl)methylamine can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of (4-Chlorophenyl)(pyridin-2-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to proteins that facilitate its distribution within the body . The localization and accumulation of (4-Chlorophenyl)(pyridin-2-yl)methylamine in specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
(4-Chlorophenyl)(pyridin-2-yl)methylamine exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of (4-Chlorophenyl)(pyridin-2-yl)methylamine can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECMPHXFFZJORF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



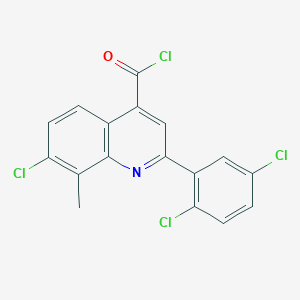
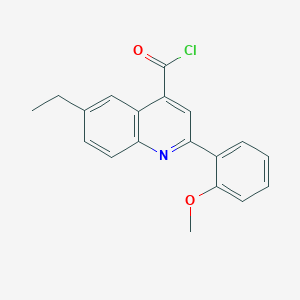

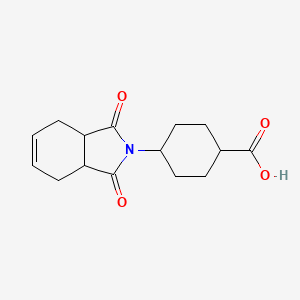
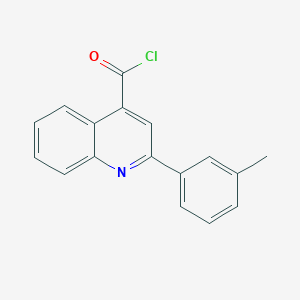

![1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1454318.png)
